molecular formula C10H14BrN B2783908 1-(4-Bromophenyl)-2-methylpropan-1-amine CAS No. 785762-36-9

1-(4-Bromophenyl)-2-methylpropan-1-amine

Cat. No.: B2783908
CAS No.: 785762-36-9
M. Wt: 228.133
InChI Key: SOYPVVIXRRAUTP-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-methylpropan-1-amine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methylpropan-1-amine group

Biochemical Analysis

Biochemical Properties

The bromine atom in 1-(4-Bromophenyl)-2-methylpropan-1-amine could potentially interact with enzymes, proteins, and other biomolecules, affecting their function and activity .

Cellular Effects

The cellular effects of this compound are currently unknown. Related compounds have shown effects on cellular processes. For instance, a pyrazoline derivative with a 4-bromophenyl group has shown neurotoxic potentials on the acetylcholinesterase activity and malondialdehyde level in the brain of alevins .

Molecular Mechanism

Brominated compounds often undergo electrophilic aromatic substitution reactions . This suggests that this compound could potentially bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of this compound in animal models. It’s crucial to consider that the effects of such compounds can vary with different dosages, potentially leading to threshold effects or toxic effects at high doses .

Metabolic Pathways

Related compounds have been shown to undergo various metabolic transformations .

Transport and Distribution

The bromine atom in the compound could potentially interact with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

A related compound, a conjugate of bis[((4-bromophenyl)amino)quinazoline], has been shown to exhibit specific subcellular localization in mitochondria .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2-methylpropan-1-amine typically involves the bromination of a phenyl ring followed by the introduction of a methylpropan-1-amine group. One common method involves the reaction of 4-bromobenzaldehyde with methylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a phenylpropan-1-amine derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium amide (NaNH2) are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of 4-bromophenylacetone or 4-bromobenzoic acid.

    Reduction: Formation of 1-(4-phenyl)-2-methylpropan-1-amine.

    Substitution: Formation of 4-hydroxyphenylpropan-1-amine or 4-aminophenylpropan-1-amine.

Scientific Research Applications

1-(4-Bromophenyl)-2-methylpropan-1-amine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

1-(4-Bromophenyl)-2-methylpropan-1-amine can be compared with similar compounds such as:

    1-(4-Chlorophenyl)-2-methylpropan-1-amine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    1-(4-Fluorophenyl)-2-methylpropan-1-amine:

    1-(4-Methylphenyl)-2-methylpropan-1-amine: The presence of a methyl group instead of bromine results in distinct chemical and biological properties.

The uniqueness of this compound lies in its specific reactivity due to the bromine atom, which can participate in various chemical transformations and interactions.

Properties

IUPAC Name

1-(4-bromophenyl)-2-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYPVVIXRRAUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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